molecular formula C24H21N3O5 B2495162 3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1189718-94-2

3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2495162
M. Wt: 431.448
InChI Key: CHAOJHXKJJCNDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, which are related to the chemical structure of interest, typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield benzofuro[3,2-d]pyrimidin-4(3H)-ones. The structures of these products are confirmed by various spectroscopic methods including 1H NMR, 13C NMR, mass spectrometry, and infrared analysis (Wang et al., 2019).

Molecular Structure Analysis

The crystal structure analysis of related compounds indicates that these molecules often display complex hydrogen bonding and stacking interactions in their crystalline form, contributing to their stability and properties. For instance, a related compound showed an intramolecular C–H…N hydrogen bond generating an S(6) ring motif and supramolecular chains via amine N-H…N and C-H…N hydrogen bonds (Murugavel et al., 2014).

Chemical Reactions and Properties

Benzofuro[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions due to their functional groups. For example, the iminophosphorane precursor can react with carbon disulfide and n-propylamine, further reacting with alkyl halides or halogenated aliphatic esters to produce 2-alkylthio-3-n-propyl derivatives in good yields. These reactions showcase the versatility and reactivity of the core benzofuro[3,2-d]pyrimidine structure (Wang et al., 2019).

Physical Properties Analysis

The physical properties of benzofuro[3,2-d]pyrimidin-4(3H)-ones and similar compounds are largely determined by their molecular structure. Crystallographic studies reveal the planarity and conformation of the molecules, which can influence their solubility, stability, and reactivity. The molecular conformation and packing in the crystal structure are critical for understanding the material's physical properties (Murugavel et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and stability, can be inferred from their molecular and electronic structure. Density functional theory (DFT) calculations, Mulliken population analyses, and electrostatic potential surfaces provide insights into the charge distribution, reactivity sites, and stability of the molecules. These theoretical studies complement experimental findings and help in understanding the chemical behavior of benzofuro[3,2-d]pyrimidine derivatives (Murugavel et al., 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.


Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.


properties

IUPAC Name

3-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-4-30-19-10-9-15(11-20(19)29-3)23-26-17(14(2)31-23)12-27-13-25-21-16-7-5-6-8-18(16)32-22(21)24(27)28/h5-11,13H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAOJHXKJJCNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=NC4=C(C3=O)OC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

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